N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound belonging to the class of triazolopyridine sulfonamides.
Mechanism of Action
Target of Action
The compound N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a member of the triazole family . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds, in general, are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Triazole compounds are known to exhibit a broad range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the broad biological activities of triazole compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the following steps:
Formation of the Triazolopyridine Core: This is achieved through the oxidative ring closure of a hydrazine intermediate.
Sulfonamide Formation: The sulfonamide group is introduced via a sulfonylation reaction, often using sulfonyl chlorides as reagents.
Final Assembly: The final compound is assembled by reacting the triazolopyridine core with the appropriate benzyl and methoxyphenyl groups under controlled conditions.
Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens .
Scientific Research Applications
N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimalarial agent by inhibiting the cysteine protease falcipain-2 in Plasmodium falciparum.
Antibacterial Activity: The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.
Cancer Research: Derivatives of triazolopyridine sulfonamides are being explored for their anticancer activities, particularly as kinase inhibitors.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other triazolopyridine sulfonamides:
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide: This compound also exhibits antimalarial activity but with different potency levels.
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Another similar compound with notable antimalarial properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-16-4-6-18(7-5-16)14-26(19-8-10-20(29-3)11-9-19)30(27,28)21-12-13-22-24-23-17(2)25(22)15-21/h4-13,15H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZQZHBYDBFIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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